1-(2,3-Dimethylphenyl)-2-methyl-2-propanol
Overview
Description
1-(2,3-Dimethylphenyl)-2-methyl-2-propanol is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol typically involves the alkylation of 2,3-dimethylphenyl with a suitable alkylating agent, followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol
- 1-(2,5-Dimethylphenyl)-2-methyl-2-propanol
- 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol
Comparison: 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2-methylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-6-5-7-11(10(9)2)8-12(3,4)13/h5-7,13H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLBNHFVFCUDLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290077 | |
Record name | Benzeneethanol, α,α,2,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314976-60-7 | |
Record name | Benzeneethanol, α,α,2,3-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314976-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, α,α,2,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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